molecular formula C19H28O6 B1326071 Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate CAS No. 951887-79-9

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate

Cat. No.: B1326071
CAS No.: 951887-79-9
M. Wt: 352.4 g/mol
InChI Key: ANOHOTCTIFSBDE-UHFFFAOYSA-N
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Description

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is an organic compound featuring a trimethoxyphenyl group attached to an oxooctanoate ester. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse pharmacological activities .

Biochemical Analysis

Biochemical Properties

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate plays a significant role in biochemical reactions, particularly due to the presence of the trimethoxyphenyl group. This group is known to interact with various enzymes, proteins, and other biomolecules. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial as they can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Cellular Effects

This compound has been observed to influence various cellular processes. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the trimethoxyphenyl group has been associated with anti-cancer properties by inhibiting key proteins involved in cell proliferation and survival . Additionally, it has shown potential in modulating inflammatory responses, which can impact cellular functions related to immune responses and tissue repair.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The trimethoxyphenyl group can bind to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, which is essential for cell division and intracellular transport. Furthermore, the compound’s interaction with Hsp90 and TrxR can lead to the inhibition of protein folding and redox regulation, respectively, affecting cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with the trimethoxyphenyl group can maintain their activity over extended periods, although degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The trimethoxyphenyl group can undergo oxidative metabolism, leading to the formation of metabolites that may retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its distribution to various tissues, impacting its localization and accumulation. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with tubulin suggests localization to the cytoskeleton, where it can exert its effects on microtubule dynamics. Additionally, its presence in the endoplasmic reticulum or mitochondria can impact protein folding and redox regulation, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4,5-trimethoxyphenyl acetate: Similar in structure but with a shorter carbon chain.

    3,4,5-trimethoxyphenyl acrylamide: Contains the same trimethoxyphenyl group but with different functional groups.

    3,4,5-trimethoxyphenyl acetic acid: A simpler structure with similar pharmacological properties

Uniqueness

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is unique due to its longer carbon chain and the presence of both ester and oxo functional groups, which contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 8-oxo-8-(3,4,5-trimethoxyphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-5-25-18(21)11-9-7-6-8-10-15(20)14-12-16(22-2)19(24-4)17(13-14)23-3/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOHOTCTIFSBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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